Adamantane-1-carbothioamide
Overview
Description
Adamantane-1-carbothioamide is a chemical compound that is part of a broader class of adamantane derivatives. These compounds are known for their unique cage-like structure, which provides a framework for a variety of chemical modifications and applications in pharmaceuticals. The adamantane moiety has been the backbone for many compounds with applications ranging from antivirals to antidiabetics, and against Alzheimer's and Parkinson's disease .
Synthesis Analysis
The synthesis of adamantane-1-carbothioamide derivatives involves reactions with various secondary amines and isothiocyanates to yield N-(1-adamantyl)carbothioamides. For instance, the reaction of 1-adamantyl isothiocyanate with cyclic secondary amines produces a range of N-(1-adamantyl)carbothioamides . Additionally, reactions with piperazine and trans-2,5-dimethylpiperazine can yield
Scientific Research Applications
1. Antimicrobial Activity
- Application Summary: Adamantane-1-carbothioamide derivatives have been found to exhibit antimicrobial activity. They were tested for in vitro inhibitory activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans .
- Methods of Application: The compounds were synthesized by reacting 1-adamantyl isothiocyanate with various cyclic secondary amines . The synthesized compounds were then tested for their antimicrobial activity.
- Results: Compounds 5c, 5d, 5e, 6, 7, 10a, 10b, 15a, 15f, and 15g showed potent antibacterial activity against one or more of the tested microorganisms .
2. Hypoglycemic Activity
- Application Summary: Certain derivatives of Adamantane-1-carbothioamide have been found to exhibit hypoglycemic activity. They were tested in streptozotocin (STZ)-induced diabetic rats .
- Methods of Application: The compounds were synthesized by reacting 1-adamantyl isothiocyanate with various cyclic secondary amines . The synthesized compounds were then tested for their hypoglycemic activity in STZ-induced diabetic rats.
- Results: Compound 5c produced a significant reduction of serum glucose levels, compared to gliclazide .
3. Antibacterial Activity of Schiff Bases
- Application Summary: A series of Schiff base thiosemicarbazone derivatives containing an adamantane moiety were designed and synthesized. These compounds were tested for their in vitro antibacterial activity .
- Methods of Application: The compounds were synthesized by condensation of thiosemicarbazide and an aldehyde or ketone . The synthesized compounds were then tested for their antibacterial activity.
- Results: Compound 7e was as effective as the commonly used antibiotic ampicillin against the Gram-negative bacterium Escherichia coli, and compound 7g had a good inhibitory effect against Gram-positive Bacillus subtilis .
4. Urease Inhibitors
- Application Summary: Several hydrazine-1-carbothioamide derivatives were recognized as potent urease inhibitors .
- Methods of Application: The compounds were synthesized by reacting 1-adamantyl isothiocyanate with various cyclic secondary amines . The synthesized compounds were then tested for their urease inhibitory activity.
- Results: The specific results of the urease inhibitory activity were not provided in the source .
5. Schiff Base Thiosemicarbazone Derivatives
- Application Summary: A series of Schiff base thiosemicarbazone derivatives containing an adamantane moiety were designed and synthesized. These compounds were tested for their in vitro antibacterial activity .
- Methods of Application: The compounds were synthesized by condensation of thiosemicarbazide and an aldehyde or ketone . The synthesized compounds were then tested for their antibacterial activity.
- Results: Compound 7e was as effective as the commonly used antibiotic ampicillin against the Gram-negative bacterium Escherichia coli, and compound 7g had a good inhibitory effect against Gram-positive Bacillus subtilis .
6. Urease Inhibitors
- Application Summary: Several hydrazine-1-carbothioamide derivatives were recognized as potent urease inhibitors .
- Methods of Application: The compounds were synthesized by reacting 1-adamantyl isothiocyanate with various cyclic secondary amines . The synthesized compounds were then tested for their urease inhibitory activity.
- Results: The specific results of the urease inhibitory activity were not provided in the source .
Safety And Hazards
Future Directions
Adamantane derivatives have shown potential in various fields such as nanotechnology, biochemistry, medicinal chemistry, and the pharmaceutical industry . The oral hypoglycemic activity of certain adamantane derivatives has been determined in streptozotocin (STZ)-induced diabetic rats . Further investigations are required, including the assessment of other adamantanes as antivirals in the experimental setting and controlled clinical trials to assess their safety and efficacy for the prevention and treatment of diseases .
properties
IUPAC Name |
adamantane-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLDDZWBSCSPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393675 | |
Record name | Adamantane-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1-carbothioamide | |
CAS RN |
50543-85-6 | |
Record name | Adamantane-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ADAMANTANETHIOCARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.